molecular formula C9H17NO3S B2619067 Tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate CAS No. 2248259-07-4

Tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate

Cat. No.: B2619067
CAS No.: 2248259-07-4
M. Wt: 219.3
InChI Key: XSTFAEXMDBDRQK-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate is a chemical compound that belongs to the class of thiazinane derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate has been found to have potential applications in various scientific research areas. For instance, it has been used in the synthesis of novel thiazinane derivatives that exhibit antimicrobial activity. Additionally, it has been used as a building block for the synthesis of potent anti-cancer agents. Furthermore, it has been utilized in the development of new materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate is not well understood. However, it has been suggested that it may act by inhibiting specific enzymes that are involved in various biological processes. This may lead to a disruption of cellular functions and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been found to exhibit antimicrobial activity against a wide range of microorganisms. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. Furthermore, it has been found to have potential anti-cancer activity, which may be attributed to its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate is its versatility. It can be used as a building block for the synthesis of various compounds that have potential applications in different scientific research areas. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the research and development of tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate. One potential direction is the synthesis of novel thiazinane derivatives that exhibit enhanced antimicrobial activity. Additionally, the development of new materials for optoelectronic devices using this compound as a building block is another potential direction. Furthermore, the investigation of the mechanism of action of this compound may lead to the discovery of new targets for drug development.

Synthesis Methods

Tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl 3-aminocrotonate with thiocarbonyl S-methyl ester. Another method involves the reaction of tert-butyl 2-aminothiophene-3-carboxylate with methyl chloroformate. These methods have been optimized to achieve high yields and purity of the final product.

Properties

IUPAC Name

tert-butyl 1-oxo-1,4-thiazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-9(2,3)13-8(11)7-6-14(12)5-4-10-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFAEXMDBDRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CS(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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